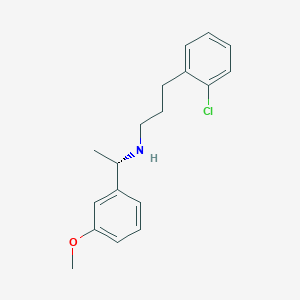
(S)-3-(2-CHlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(2-Chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine is a chiral amine compound characterized by the presence of a chlorophenyl group and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and 3-methoxyphenylacetonitrile.
Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with 3-methoxyphenylacetonitrile in the presence of a base such as sodium hydride to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Chiral Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques such as chromatography or crystallization to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can further reduce the amine group to form secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(S)-3-(2-Chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of chiral amines with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (S)-3-(2-Chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
®-3-(2-Chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.
3-(2-Chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine: The racemic mixture of the compound.
3-(2-Bromophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine: A similar compound with a bromine atom instead of chlorine.
Uniqueness
(S)-3-(2-Chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the methoxy group also contributes to its distinct chemical properties and reactivity.
属性
分子式 |
C18H22ClNO |
|---|---|
分子量 |
303.8 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-N-[(1S)-1-(3-methoxyphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C18H22ClNO/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3/t14-/m0/s1 |
InChI 键 |
ZVQUCWXZCKWZBP-AWEZNQCLSA-N |
手性 SMILES |
C[C@@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl |
规范 SMILES |
CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


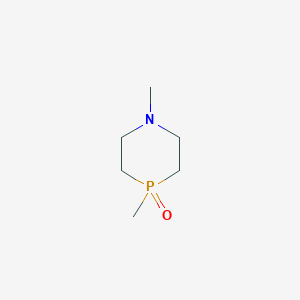
![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13331957.png)

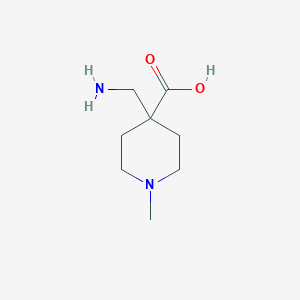

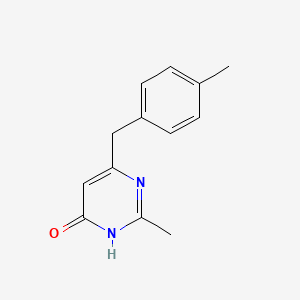
![Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole](/img/structure/B13331984.png)
![2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13331990.png)
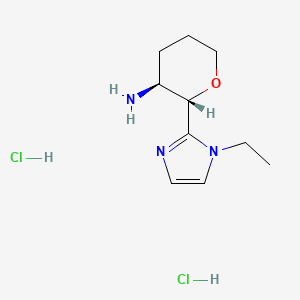
![tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate](/img/structure/B13332007.png)
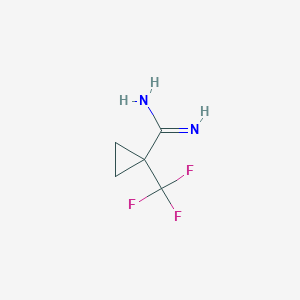
![2,4,7,11-Tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13332014.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B13332020.png)

